4-Methyl-N-(2-methylphenyl)benzenesulfonamide
Overview
Description
4-Methyl-N-(2-methylphenyl)benzenesulfonamide is an organic compound belonging to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine
Mechanism of Action
Mode of Action
The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research .
Biochemical Pathways
The biochemical pathways affected by 4-Methyl-N-(2-methylphenyl)benzenesulfonamide are not clearly established yet. Sulfonamides generally interfere with the synthesis of folic acid in bacteria, inhibiting their growth. The specific pathways affected by this compound need to be elucidated through further studies .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The outcomes would depend on the specific targets and pathways it affects, which are yet to be fully identified .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-methylphenyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions to enhance yield and purity. This may involve the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
4-Methyl-N-(2-methylphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzenesulfonamide
- 4-Methyl-N-(1-phenylethyl)benzenesulfonamide
- 4-Hydroxy-N-(2-phenylethyl)benzenesulfonamide
Uniqueness
4-Methyl-N-(2-methylphenyl)benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methyl groups and sulfonamide functionality make it a versatile compound for various synthetic and research applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific uses in medicinal chemistry and material science.
Properties
IUPAC Name |
4-methyl-N-(2-methylphenyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-11-7-9-13(10-8-11)18(16,17)15-14-6-4-3-5-12(14)2/h3-10,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPGNSRRMHEOSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20229993 | |
Record name | p-Toluenesulfono-o-toluidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20229993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80-28-4 | |
Record name | 4-Methyl-N-(2-methylphenyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Toluenesulfono-o-toluidide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Toluenesulfono-o-toluidide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48377 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Toluenesulfono-o-toluidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20229993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(o-tolyl)-p-toluenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.153 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | p-Toluenesulfono-o-toluidide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7JP5963WT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the aromatic rings in 4-Methyl-N-(2-methylphenyl)benzenesulfonamide?
A1: The two aromatic rings in this compound are not coplanar. They are twisted relative to each other with a dihedral angle of 49.7° []. This non-coplanar arrangement is likely due to steric hindrance between the methyl substituents on both rings.
Q2: What type of intermolecular interactions are observed in the crystal structure of this compound?
A2: The crystal structure of this compound reveals the presence of inversion dimers formed through pairs of N—H⋯O hydrogen bonds []. This indicates that the N-H group of one molecule acts as a hydrogen bond donor to the oxygen atom of the sulfonamide group in an adjacent molecule, creating a dimeric arrangement within the crystal lattice.
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